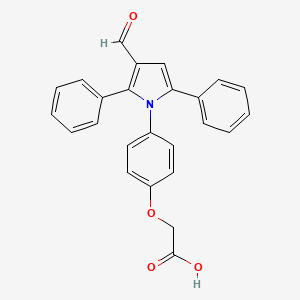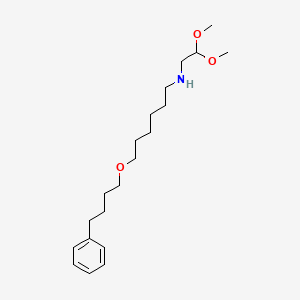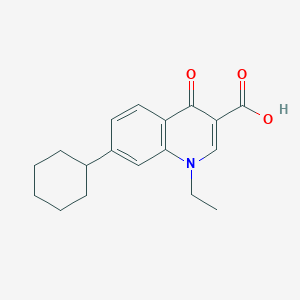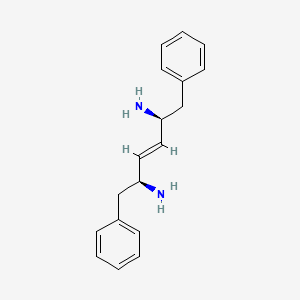
Methyl 6-iodobenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-iodobenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. It is characterized by the presence of an iodine atom at the 6th position of the benzofuran ring and a carboxylate ester group at the 2nd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodobenzofuran-2-carboxylate typically involves the iodination of benzofuran derivatives. One common method is the reaction of 6-iodobenzofuran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the iodine atom can lead to the formation of benzofuran derivatives with different substituents.
Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Formation of 6-iodobenzofuran-2-carboxylic acid.
Reduction: Formation of 6-hydroxybenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-6-iodobenzofuran-2-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen.
Biologie: Es wird im Studium von Enzymwechselwirkungen und als Sonde in biochemischen Assays verwendet.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-6-iodobenzofuran-2-carboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Iodatom kann an Halogenbindungen teilnehmen und die Bindungsaffinität der Verbindung zu Proteinen und Enzymen beeinflussen. Das Benzofuranringsystem kann mit aromatischen Resten in biologischen Zielstrukturen interagieren und seine Aktivität verstärken. Zu den beteiligten Wegen können die Hemmung spezifischer Enzyme oder die Modulation der Rezeptoraktivität gehören.
Ähnliche Verbindungen:
- Methyl-6-bromobenzofuran-2-carboxylat
- Methyl-6-chlorobenzofuran-2-carboxylat
- Methyl-6-fluorobenzofuran-2-carboxylat
Vergleich: Methyl-6-iodobenzofuran-2-carboxylat ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das im Vergleich zu seinen Brom-, Chlor- und Fluoranalogen eine ausgeprägte Reaktivität und biologische Aktivität verleiht. Der größere Atomradius und die höhere Polarisierbarkeit von Iod tragen zu stärkeren Halogenbindungen und unterschiedlichen elektronischen Effekten bei, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht.
Wirkmechanismus
The mechanism of action of Methyl 6-iodobenzofuran-2-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The benzofuran ring system can interact with aromatic residues in biological targets, enhancing its activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-bromobenzofuran-2-carboxylate
- Methyl 6-chlorobenzofuran-2-carboxylate
- Methyl 6-fluorobenzofuran-2-carboxylate
Comparison: Methyl 6-iodobenzofuran-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
methyl 6-iodo-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTDRIIDTXTGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)

![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)




